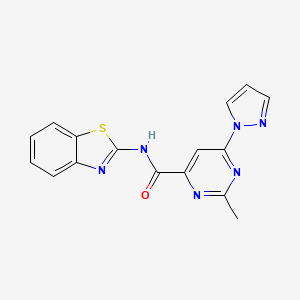

![molecular formula C23H21N5O B6505934 4-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine CAS No. 1396858-41-5](/img/structure/B6505934.png)

4-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-[4-(Naphthalene-1-carbonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine, commonly known as 4-NCPP, is a novel drug molecule that has been developed for its potential therapeutic applications in the treatment of various diseases. It is a small molecule that has a unique combination of pharmacophore features and has been found to possess strong affinity to several receptors and enzymes. 4-NCPP has been studied for its ability to modulate the activity of various cellular processes, and has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties.

Aplicaciones Científicas De Investigación

4-NCPP has been studied extensively in preclinical and clinical trials for its potential therapeutic applications. It has been studied for its ability to modulate the activity of various receptors and enzymes, and has been found to possess anti-inflammatory, anti-cancer, and neuroprotective properties. It has also been studied for its ability to act as an immunomodulator, and has been shown to have potential applications in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, 4-NCPP has been studied for its potential applications in the treatment of neurological disorders, such as Parkinson’s disease and Alzheimer’s disease.

Mecanismo De Acción

Target of Action

Similar compounds such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives have been designed and synthesized as acetylcholinesterase inhibitors (acheis) for the treatment of alzheimer’s disease (ad) . Acetylcholinesterase is an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .

Mode of Action

Similar compounds have been shown to inhibit acetylcholinesterase, thereby increasing the concentration of acetylcholine in the brain . This can potentially improve cognitive function and memory in patients with Alzheimer’s disease .

Biochemical Pathways

Acetylcholinesterase inhibitors generally affect the cholinergic pathway by preventing the breakdown of acetylcholine . This leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Result of Action

Similar compounds have been shown to inhibit acetylcholinesterase, leading to an increase in the concentration of acetylcholine in the brain . This can potentially improve cognitive function and memory in patients with Alzheimer’s disease .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-NCPP has several advantages for laboratory experiments. First, it is a small molecule, which makes it easy to synthesize and handle. Additionally, it has a unique combination of pharmacophore features, which makes it highly selective for certain receptors and enzymes. Furthermore, 4-NCPP has been found to possess a variety of biochemical and physiological effects, which makes it useful for studying various cellular processes.

However, there are several limitations to using 4-NCPP for laboratory experiments. First, the exact mechanism of action of 4-NCPP is not yet fully understood, which makes it difficult to predict its effects in different scenarios. Additionally, 4-NCPP has not been approved for clinical use, which limits its potential applications. Finally, 4-NCPP is not available in large quantities, which limits its use in large-scale experiments.

Direcciones Futuras

There are several potential future directions for 4-NCPP research. First, further studies are needed to better understand the exact mechanism of action of 4-NCPP and its potential therapeutic applications. Additionally, further studies are needed to explore the potential use of 4-NCPP in the treatment of other diseases, such as cancer and neurological disorders. Finally, further studies are needed to explore the potential use of 4-NCPP as an immunomodulator and its potential applications in the treatment of autoimmune diseases.

Métodos De Síntesis

4-NCPP can be synthesized using a two-step process. The first step involves the reaction of 4-nitrophenyl chloroformate with 4-aminopiperidine in the presence of triethylamine in dimethylformamide. This yields the desired 4-[4-(naphthalene-1-carbonyl)piperazin-1-yl]chloride. The second step involves the reaction of the 4-[4-(naphthalene-1-carbonyl)piperazin-1-yl]chloride with 1H-pyrrol-1-ylpyrimidine in the presence of triethylamine in dimethylformamide to give the desired 4-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine.

Análisis Bioquímico

Biochemical Properties

4-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound has been shown to interact with acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system . The interaction between this compound and acetylcholinesterase is characterized by the formation of a stable enzyme-inhibitor complex, which prevents the hydrolysis of acetylcholine. Additionally, this compound has been found to interact with other proteins and biomolecules, including butyrylcholinesterase and various receptor proteins, through similar inhibitory mechanisms .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, this compound has been observed to enhance synaptic transmission by increasing the availability of acetylcholine at synaptic junctions . This effect is achieved through the inhibition of acetylcholinesterase, leading to prolonged acetylcholine activity. Furthermore, this compound has been shown to affect gene expression by upregulating genes involved in synaptic plasticity and downregulating genes associated with neurodegenerative processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with target biomolecules. This compound exerts its effects primarily through enzyme inhibition. The binding of this compound to acetylcholinesterase occurs at the active site of the enzyme, where it forms a covalent bond with the serine residue, thereby blocking the catalytic activity of the enzyme . Additionally, this compound has been found to interact with receptor proteins, modulating their activity and influencing downstream signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The stability of this compound has been found to be relatively high, with minimal degradation observed over extended periods . Long-term studies have shown that the inhibitory effects of this compound on acetylcholinesterase remain consistent, leading to sustained increases in acetylcholine levels . Prolonged exposure to this compound has also been associated with potential cytotoxic effects in certain cell types, necessitating careful consideration of dosage and exposure duration .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound has been shown to enhance cognitive function and memory retention in rodent models, likely due to its acetylcholinesterase inhibitory activity . At higher doses, adverse effects such as neurotoxicity and hepatotoxicity have been observed . These toxic effects are dose-dependent and highlight the importance of determining the optimal therapeutic window for this compound in potential clinical applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. This compound is primarily metabolized in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of this compound, leading to the formation of various metabolites . These metabolites are further conjugated with glucuronic acid or sulfate groups, facilitating their excretion from the body . The metabolic flux of this compound and its metabolites can influence overall pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound has been shown to interact with membrane transporters such as P-glycoprotein, which facilitates its efflux from cells . Additionally, binding proteins in the bloodstream, such as albumin, play a role in the systemic distribution of this compound . The localization and accumulation of this compound in specific tissues can influence its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize predominantly in the cytoplasm and the endoplasmic reticulum of cells . The presence of targeting signals and post-translational modifications, such as phosphorylation, can direct this compound to specific cellular compartments . The subcellular distribution of this compound can affect its interactions with target biomolecules and its overall biochemical activity .

Propiedades

IUPAC Name |

naphthalen-1-yl-[4-(6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O/c29-23(20-9-5-7-18-6-1-2-8-19(18)20)28-14-12-27(13-15-28)22-16-21(24-17-25-22)26-10-3-4-11-26/h1-11,16-17H,12-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIQVNBJTIRQEQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)N3C=CC=C3)C(=O)C4=CC=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}ethyl)-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide](/img/structure/B6505859.png)

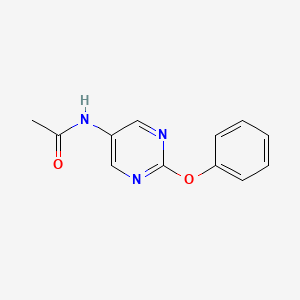

![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}acetamide](/img/structure/B6505869.png)

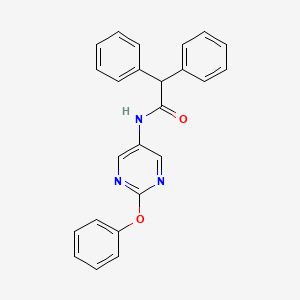

![N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B6505887.png)

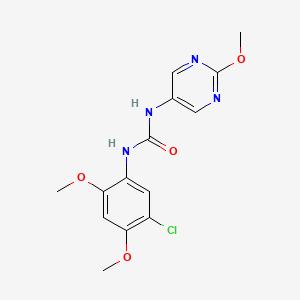

![2-methoxy-1-{4-[6-(1H-pyrrol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6505897.png)

![3-[4-(oxolane-2-carbonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine](/img/structure/B6505905.png)

![3-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine](/img/structure/B6505913.png)

![N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)oxolane-2-carboxamide](/img/structure/B6505925.png)

![N-(2-{[2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)-2-phenylacetamide](/img/structure/B6505932.png)

![2-chloro-N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide](/img/structure/B6505936.png)

![N-[2-({6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]propanamide](/img/structure/B6505944.png)